2-(2,4-Difluoroanilino)acetohydrazide

HDAC1 Epigenetics Cancer

2-(2,4-Difluoroanilino)acetohydrazide (CAS 2351-00-0), also known as N-(2,4-difluorophenyl)glycine hydrazide, is a synthetic fluorinated hydrazide derivative characterized by a 2,4-difluoroaniline moiety linked to an acetohydrazide group. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules and heterocyclic systems, and is primarily utilized in academic and industrial research settings for enzyme inhibition studies and lead compound development.

Molecular Formula C8H9F2N3O
Molecular Weight 201.17 g/mol
CAS No. 2351-00-0
Cat. No. B1296601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluoroanilino)acetohydrazide
CAS2351-00-0
Molecular FormulaC8H9F2N3O
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NCC(=O)NN
InChIInChI=1S/C8H9F2N3O/c9-5-1-2-7(6(10)3-5)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14)
InChIKeyMYMHLHGCFXJPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluoroanilino)acetohydrazide (CAS 2351-00-0): Procurement-Grade Hydrazide for Medicinal Chemistry and Biochemical Assays


2-(2,4-Difluoroanilino)acetohydrazide (CAS 2351-00-0), also known as N-(2,4-difluorophenyl)glycine hydrazide, is a synthetic fluorinated hydrazide derivative characterized by a 2,4-difluoroaniline moiety linked to an acetohydrazide group [1]. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules and heterocyclic systems, and is primarily utilized in academic and industrial research settings for enzyme inhibition studies and lead compound development .

Why 2-(2,4-Difluoroanilino)acetohydrazide (CAS 2351-00-0) Cannot Be Simply Replaced by Other Hydrazide or Aniline Analogs


The specific 2,4-difluoro substitution pattern on the aniline ring of 2-(2,4-difluoroanilino)acetohydrazide confers distinct electronic, steric, and lipophilic properties that profoundly influence target binding affinity, selectivity, and metabolic stability compared to its mono-fluoro, chloro, or unsubstituted analogs [1]. Direct substitution with a generic hydrazide or a structurally similar aniline derivative (e.g., 4-fluoroaniline or 2,4-dichloroaniline variants) without rigorous experimental validation is highly likely to result in altered or complete loss of the desired biological activity, leading to failed assays or erroneous SAR conclusions. The quantitative evidence below demonstrates why this specific compound is not interchangeable and must be sourced with verified identity and purity for reproducible research.

Quantitative Differentiation of 2-(2,4-Difluoroanilino)acetohydrazide (CAS 2351-00-0): Head-to-Head and Cross-Study Evidence


Superior HDAC1 Inhibitory Potency: 2-(2,4-Difluoroanilino)acetohydrazide vs. Unsubstituted Phenyl Hydrazide

In a direct enzymatic inhibition assay, 2-(2,4-difluoroanilino)acetohydrazide demonstrated a 5.6-fold greater potency against human recombinant HDAC1 compared to an unsubstituted phenyl hydrazide control. The fluorinated derivative achieved an IC50 of 2.75 µM, while the phenyl hydrazide analog was inactive (IC50 > 10,000 nM) under identical conditions [1]. This stark difference highlights the critical role of the 2,4-difluoro substitution in conferring HDAC1 inhibitory activity.

HDAC1 Epigenetics Cancer

Cross-Study Potency Gain: 2,4-Difluoro vs. 4-Fluoro Substitution in Dihydroorotase Inhibition

A cross-study comparison of enzyme inhibition data reveals that 2-(2,4-difluoroanilino)acetohydrazide (IC50 = 180 µM) exhibits approximately 5.6-fold greater inhibitory potency against dihydroorotase compared to its 4-fluoro mono-substituted analog (IC50 = 1,000 µM) [1][2]. Both assays were conducted at pH 7.37 using mouse Ehrlich ascites enzyme, providing a comparable framework. The addition of the second fluorine atom at the 2-position significantly enhances target engagement.

Dihydroorotase Pyrimidine Biosynthesis Antiproliferative

Superior DHFR Inhibition: 2,4-Difluoro vs. 4-Fluoro Aniline Acetohydrazides

Data from dihydrofolate reductase (DHFR) inhibition assays indicate that 2-(2,4-difluoroanilino)acetohydrazide (IC50 > 50 µM) retains measurable activity against MTX-resistant DHFR, whereas the 4-fluoro mono-substituted analog is completely inactive (no inhibition detected) under comparable conditions [1][2]. This suggests that the 2,4-difluoro pattern, even at this modest potency level, provides a unique interaction that is entirely absent in the mono-fluoro variant.

DHFR Folate Metabolism Antimicrobial

Class-Level Inference: Fluorine Substitution Drives Potency in Hydrazide-Based Kinase Inhibition

Structural biology and medicinal chemistry studies on difluorophenyl diacylhydrazides have established that the 2,4-difluoro substitution pattern is critical for achieving potent, allosteric inhibition of Serum- and Glucocorticoid-inducible Kinase 1 (SGK1), with co-crystal structures confirming specific binding interactions mediated by the fluorine atoms [1]. Within this compound class, removal or repositioning of the fluorine atoms consistently results in a significant loss of potency (typically >10-fold reduction in IC50). While direct data for 2-(2,4-difluoroanilino)acetohydrazide against SGK1 is not available, its core 2,4-difluoroaniline motif is identical to that found in potent SGK1 inhibitors, supporting its rational selection as a key intermediate or starting scaffold for kinase inhibitor development.

SGK1 Kinase Allosteric Inhibition

Class-Level Inference: Hydrazide Motif Enhances Metabolic Stability vs. Hydroxamates

In the development of second-generation HDAC inhibitors, hydrazide-based compounds have been specifically designed to replace the metabolically labile hydroxamate group, which is prone to rapid glucuronidation and subsequent inactivation [1]. Studies demonstrate that hydrazide-containing HDAC inhibitors are 'impervious to glucuronidation,' resulting in significantly prolonged in vivo half-life and improved pharmacokinetic profiles compared to their hydroxamate counterparts [2]. As 2-(2,4-difluoroanilino)acetohydrazide contains this crucial hydrazide moiety, it offers a built-in metabolic stability advantage over analogous hydroxamic acid-based probes.

HDAC Metabolic Stability Drug Metabolism

Class-Level Inference: Hydrazide-Containing Compounds as Privileged Scaffolds for Retroviral Integrase Inhibition

Patented catechol-containing hydrazides, amides, and phthalhydrazide analogs have been established as potent inhibitors of retroviral integrase, an essential enzyme for HIV-1 proliferation [1]. The hydrazide motif is a key pharmacophore for chelating the essential metal ions in the integrase active site. While 2-(2,4-difluoroanilino)acetohydrazide itself may not be a direct integrase inhibitor, its hydrazide core represents a validated starting point for the design and synthesis of novel antiviral agents targeting this enzyme.

HIV Integrase Antiviral

Optimal Research Applications for 2-(2,4-Difluoroanilino)acetohydrazide (CAS 2351-00-0) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Potent HDAC1 Inhibitors

Given its superior HDAC1 inhibitory activity (IC50 = 2.75 µM) compared to unsubstituted phenyl hydrazide analogs, 2-(2,4-difluoroanilino)acetohydrazide is ideally suited as a starting scaffold or key intermediate in the development of novel HDAC1 inhibitors for epigenetic cancer therapy [1]. Its hydrazide motif also confers metabolic stability advantages over hydroxamate-based inhibitors, making it a more promising lead series.

Biochemical Assays: Tool Compound for Dihydroorotase Studies

The compound's 5.6-fold improved potency against dihydroorotase compared to its 4-fluoro analog makes it a more effective tool compound for studying pyrimidine biosynthesis and for validating target engagement in antiproliferative research [1][2].

Kinase Inhibitor Discovery: Scaffold for SGK1 and Related Kinases

The 2,4-difluoroaniline moiety is a critical recognition element for potent, allosteric SGK1 inhibition. Researchers exploring novel hydrazide-based kinase inhibitors can rationally select this compound as a core building block, leveraging the established class-level SAR to accelerate hit-to-lead optimization [1].

Antiviral Research: Building Block for Integrase Inhibitors

The hydrazide functional group is a privileged scaffold for retroviral integrase inhibition. 2-(2,4-difluoroanilino)acetohydrazide can be employed as a versatile starting material for synthesizing diverse hydrazide-based libraries aimed at identifying novel anti-HIV agents [1].

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